molecular formula C20H16ClNO2S2 B1657587 (5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 5734-23-6

(5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B1657587
CAS No.: 5734-23-6
M. Wt: 401.9 g/mol
InChI Key: HPOKVTAILJCHMB-PDGQHHTCSA-N
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Description

(5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with a carbonyl group and a sulfur atom. The presence of the allyl and chlorobenzyl groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions One common method includes the condensation of 2-chlorobenzyl alcohol with benzaldehyde to form the intermediate benzylidene derivative This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Preliminary studies indicate it may exhibit antimicrobial, anti-inflammatory, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its reactivity and stability make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of (5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone ring and the allyl group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring, an allyl group, and a chlorobenzyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

CAS No.

5734-23-6

Molecular Formula

C20H16ClNO2S2

Molecular Weight

401.9 g/mol

IUPAC Name

(5Z)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H16ClNO2S2/c1-2-11-22-19(23)18(26-20(22)25)12-14-7-4-6-10-17(14)24-13-15-8-3-5-9-16(15)21/h2-10,12H,1,11,13H2/b18-12-

InChI Key

HPOKVTAILJCHMB-PDGQHHTCSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl)/SC1=S

SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)SC1=S

Origin of Product

United States

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